N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
Description
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a pyrazolo[3,4-d]pyrimidin derivative, a class of heterocyclic compounds notable for their structural similarity to purines. The core pyrazolo[3,4-d]pyrimidin scaffold is substituted at the N1 position with a 3-methylbenzyl group and an ethylpropionamide side chain.
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-16(24)19-7-8-23-17-15(10-21-23)18(25)22(12-20-17)11-14-6-4-5-13(2)9-14/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMPLGOJEFRKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the pyrazolo[3,4-d]pyrimidine ring system, which is known to interact with various biological targets.
Mode of Action
As a derivative of the pyrazolo[3,4-d]pyrimidine ring system, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and hydrophobic interactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Propanamide, a related compound, has a boiling point of 486.2 K, suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities of related compounds, it is likely that this compound has significant effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin derivatives are widely studied, with structural variations influencing solubility, bioavailability, and target affinity. Below is a comparative analysis of the target compound and structurally related analogs:
Structural and Functional Differences
Core Scaffold Modifications :
- The target compound retains the 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin core, a feature shared with Example 53 from . However, Example 53 incorporates a chromen-2-yl substituent and a fluorinated aromatic system, which may enhance π-π stacking interactions in hydrophobic binding pockets .
Substituent Variations: Target Compound: Features a 3-methylbenzyl group and ethylpropionamide side chain. The methyl group may improve metabolic stability, while the propionamide could modulate solubility. Example 53 (): Substituted with a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group and a 2-fluoro-N-isopropylbenzamide moiety.
Physicochemical and Pharmacological Data
Key Observations:
- Bioisosteric Replacements : The ethylpropionamide in the target compound vs. the fluorobenzamide in Example 3 demonstrates how carboxamide groups can be tailored for solubility or target affinity.
- Fluorine Impact: Example 53’s dual fluorine atoms likely confer greater metabolic stability and binding affinity compared to the non-fluorinated target compound .
Research Findings and Limitations
- Synthetic Routes: Both compounds likely employ palladium-catalyzed cross-coupling reactions, as seen in Example 53’s synthesis using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) .
- Data Gaps: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting mechanistic insights. Example 53’s higher molecular weight and fluorination suggest it may face challenges in solubility, a common trade-off in fluorinated analogs.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, coupling, and functionalization steps. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are critical for introducing aryl/alkyl groups . Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or acetonitrile for polar intermediates .
- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) for efficient coupling .
- Temperature control : Reactions often require 80–120°C for 12–24 hours to maximize conversion .
Purification methods like column chromatography or recrystallization (using acetonitrile or ethanol) are essential for isolating high-purity products .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced analytical techniques are used:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and confirm the pyrazolo[3,4-d]pyrimidine core .
- LC-MS : Validates molecular weight and detects impurities (<1% threshold for pharmaceutical-grade purity) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarities to known pyrazolo[3,4-d]pyrimidine inhibitors .
- Cytotoxicity studies : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
- In vitro binding assays : Surface plasmon resonance (SPR) quantifies target protein affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- 3-Methylbenzyl group : Enhances lipophilicity and membrane permeability, improving bioavailability .
- Propionamide chain : Stabilizes hydrogen bonding with enzyme active sites (e.g., ATP-binding pockets in kinases) .
- Electron-withdrawing groups (e.g., -CF₃): Increase metabolic stability but may reduce solubility .
A comparative table from related derivatives illustrates substituent effects:
| Substituent | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 3-Methylbenzyl | 12 nM (EGFR) | Anticancer |
| 4-Fluorophenyl | 45 nM (VEGFR2) | Antiangiogenic |
| 3-Chlorobenzyl | 8 nM (CDK4/6) | Cell cycle |
Q. What mechanistic insights can molecular docking provide for target engagement?
- Docking simulations (e.g., AutoDock Vina) predict binding modes in kinase ATP pockets. For example, the pyrimidine core aligns with the hinge region, while the propionamide forms hydrogen bonds with catalytic lysine residues .
- MD simulations assess binding stability over time (e.g., 100 ns trajectories) .
Q. How do solvent and pH conditions affect compound stability during in vitro assays?
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions but may hydrolyze the amide group over prolonged incubation .
- DMSO stock solutions : Limit concentrations to <0.1% to avoid cellular toxicity .
- Degradation pathways : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the benzyl group) .
Q. Can computational models streamline the design of derivatives with improved pharmacokinetics?
- QSAR models : Correlate logP, polar surface area, and topological descriptors with bioavailability .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration and CYP450 interactions .
- Retrosynthetic software (e.g., Chematica): Proposes novel synthetic routes for derivatives with modified substituents .
Methodological Notes
- Contradiction resolution : Discrepancies in reported yields (e.g., 60% vs. 85%) often arise from variations in catalyst loading or reaction time .
- Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
